molecular formula C20H25NO4 B589447 Labetalol-1-carboxylic Acid Methyl Ester CAS No. 802620-01-5

Labetalol-1-carboxylic Acid Methyl Ester

Cat. No.: B589447
CAS No.: 802620-01-5
M. Wt: 343.423
InChI Key: HDMYIQYFFYISIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Labetalol-1-carboxylic Acid Methyl Ester typically starts with labetalol as the base molecule. The process involves the following steps:

Chemical Reactions Analysis

Labetalol-1-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Labetalol-1-carboxylic Acid Methyl Ester is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.

    Biology: It is used in biochemical research to study the interactions of labetalol derivatives with biological molecules.

    Medicine: It is used in pharmacological research to study the effects of labetalol derivatives on the cardiovascular system.

    Industry: It is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

Labetalol-1-carboxylic Acid Methyl Ester exerts its effects by blocking the activation of beta-adrenergic and alpha-adrenergic receptors. This dual antagonism leads to a decrease in blood pressure and heart rate. The compound’s molecular targets include the beta-1, beta-2, and alpha-1 adrenergic receptors .

Comparison with Similar Compounds

Labetalol-1-carboxylic Acid Methyl Ester is similar to other labetalol derivatives, such as:

This compound is unique in its specific esterification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds.

Properties

IUPAC Name

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYIQYFFYISIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857914
Record name Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802620-01-5
Record name Methyl labetalol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802620015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL LABETALOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBD0X30YEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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